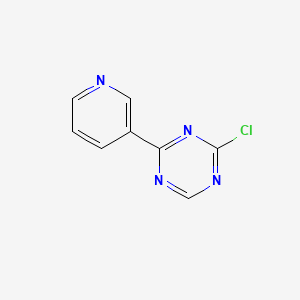

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

Vue d'ensemble

Description

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-1,3,5-triazine with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The pyridine ring can undergo oxidation to form N-oxides.

Reduction: The triazine ring can be reduced to form dihydrotriazines.

Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

Nucleophilic Substitution: Substituted triazines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dihydrotriazines.

Coupling Reactions: Biaryl compounds and other coupled products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is in the development of anticancer agents. Research has shown that derivatives of 1,3,5-triazines exhibit potent anti-proliferative effects against various cancer cell lines. For instance, compounds incorporating the triazine core have been identified as inhibitors of phosphatidylinositol 3-kinases (PI3K), which are crucial in cancer cell signaling pathways .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| ZSTK474 | MCF-7 (Breast Cancer) | 24.6 | PI3K inhibition |

| 2-Chloroethylamine derivative | LNCaP (Prostate) | 15.0 | Alkylating agent |

| Melamine derivative | A549 (Lung Cancer) | 18.5 | Enzyme inhibition and apoptosis induction |

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Studies indicate that triazine derivatives can inhibit a range of pathogens, including bacteria and fungi. The presence of the pyridine moiety enhances the biological activity by increasing membrane permeability .

Agricultural Applications

Herbicides and Pesticides

Compounds based on the triazine structure are often employed in the formulation of herbicides and pesticides due to their ability to disrupt photosynthesis in plants. The chlorinated triazine derivatives have shown effectiveness against various weed species while exhibiting low toxicity to crops .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Its ability to form cross-linked structures makes it valuable for creating durable materials used in coatings and adhesives .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of triazine derivatives for their anticancer properties. The results indicated that compounds with a pyridine substitution exhibited superior activity against breast cancer cell lines compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on a library of triazine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the 4-position significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes[][5].

Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, and affect cellular processes like proliferation, apoptosis, and differentiation[][5].

Comparaison Avec Des Composés Similaires

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine can be compared with other similar compounds, such as:

2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of dyes and agrochemicals.

2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron and as a ligand in coordination chemistry.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Employed as a peptide coupling agent in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .

Activité Biologique

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine (CPT) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CPT features a triazine ring substituted with a chlorine atom and a pyridine moiety. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which facilitate its use in synthesizing derivatives with enhanced biological activities.

Research indicates that similar triazine derivatives exhibit significant anticancer activity . CPT is believed to inhibit cancer cell proliferation through several mechanisms:

- Inhibition of Cell Migration and Invasion : Studies have shown that CPT can reduce the migration and invasion capabilities of cancer cells, which are critical processes in metastasis.

- Anti-proliferative Effects : CPT demonstrates potent anti-proliferative activity against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and kidney (A498) cancer cells .

- Biochemical Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of CPT and its derivatives. For instance:

- A study on imamine-1,3,5-triazine derivatives found that certain compounds exhibited better anticancer activity than imatinib (a standard cancer treatment), with IC50 values indicating strong potency against MDA-MB-231 cells .

- Another evaluation highlighted that CPT derivatives inhibited the proliferation of MDA-MB-231 tumor xenografts in vivo, further supporting their potential as therapeutic agents .

Pharmacokinetics

Pharmacokinetic studies suggest that CPT derivatives possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These properties are essential for their development as drug candidates.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity |

|---|---|---|

| This compound | CPT Structure | Potent against MDA-MB-231 cells |

| 2,4,6-Trichloro-1,3,5-triazine | TCT Structure | Used in dye synthesis |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT Structure | Peptide coupling agent |

Case Studies

- Case Study on Anticancer Efficacy :

- Pharmacokinetic Evaluation :

Propriétés

IUPAC Name |

2-chloro-4-pyridin-3-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCJPZWJQCTSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281588 | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-03-3 | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.